Cas no 943320-61-4 (3-Ethynylimidazo[1,2-b]pyridazine)

3-Ethynylimidazo[1,2-b]pyridazine structure
943320-61-4 structure
상품 이름:3-Ethynylimidazo[1,2-b]pyridazine
CAS 번호:943320-61-4
MF:C8H5N3
메가와트:143.145400762558
MDL:MFCD17012027
CID:854866
PubChem ID:46838760

3-Ethynylimidazo[1,2-b]pyridazine 화학적 및 물리적 성질

이름 및 식별자

    • 3-ethynyl-Imidazo[1,2-b]pyridazine
    • 1 WEEK
    • 3-Ethynylimidazo[1,2-b]pyridazine
    • 3-Ethynylimidazolo[1,2-b]pyridazine
    • IMIDAZO[1,2-B]PYRIDAZINE, 3-ETHYNYL-
    • AK141388
    • VYOHSFQVMLAURO-UHFFFAOYSA-N
    • 3-ethynylimidazo[1,2-b]pyridazin
    • Imidazo[1,2-b]pyridazine,3-ethynyl-
    • FCH1189256
    • PB19496
    • AX8281570
    • Y3232
    • 3-Ethynylimidazo[1,2-b]pyridazine (ACI)
    • AKOS022173227
    • SY097707
    • 5YDU6N6N3Z
    • 943320-61-4
    • 3-Ethynylimidazolo(1,2-b)pyridazine
    • CS-M1484
    • DB-083331
    • DTXSID70676599
    • SCHEMBL588691
    • MFCD17012027
    • 3-Ethynylimidazo(1,2-b)pyridazine
    • Imidazo(1,2-b)pyridazine, 3-ethynyl-
    • EN300-246672
    • AS-34548
    • DTXCID10627348
    • UNII-5YDU6N6N3Z
    • MDL: MFCD17012027
    • 인치: 1S/C8H5N3/c1-2-7-6-9-8-4-3-5-10-11(7)8/h1,3-6H
    • InChIKey: VYOHSFQVMLAURO-UHFFFAOYSA-N
    • 미소: C#CC1N2C(C=CC=N2)=NC=1

계산된 속성

  • 정밀분자량: 143.048347172g/mol
  • 동위원소 질량: 143.048347172g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 11
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 193
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 30.2
  • 소수점 매개변수 계산 참조값(XlogP): 0.6

실험적 성질

  • 밀도: 1.15±0.1 g/cm3 (20 ºC 760 Torr),
  • 용해도: 미용성(1.2g/l)(25ºC),

3-Ethynylimidazo[1,2-b]pyridazine 보안 정보

3-Ethynylimidazo[1,2-b]pyridazine 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
abcr
AB454289-1 g
3-Ethynylimidazo[1,2-b]pyridazine, 95%; .
943320-61-4 95%
1g
€96.80 2023-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120560-10G
3-ethynylimidazo[1,2-b]pyridazine
943320-61-4 97%
10g
¥ 1,155.00 2023-04-12
Enamine
EN300-246672-0.25g
3-ethynylimidazo[1,2-b]pyridazine
943320-61-4 95%
0.25g
$19.0 2024-06-19
eNovation Chemicals LLC
Y0990337-5g
3-Ethynylimidazo[1,2-b]pyridazine
943320-61-4 95%
5g
$730 2024-08-02
eNovation Chemicals LLC
Y1111516-100g
3-Ethynylimidazo[1,2-b]pyridazine
943320-61-4 97%
100g
$4200 2024-06-05
Chemenu
CM109152-250mg
3-ethynylimidazo[1,2-b]pyridazine
943320-61-4 95+%
250mg
$155 2021-08-06
abcr
AB454289-5g
3-Ethynylimidazo[1,2-b]pyridazine, 95%; .
943320-61-4 95%
5g
€168.00 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120560-5G
3-ethynylimidazo[1,2-b]pyridazine
943320-61-4 97%
5g
¥ 607.00 2023-04-12
Ambeed
A370943-1g
3-Ethynylimidazo[1,2-b]pyridazine
943320-61-4 98%
1g
$21.0 2025-02-21
abcr
AB454289-25 g
3-Ethynylimidazo[1,2-b]pyridazine, 95%; .
943320-61-4 95%
25g
€710.70 2023-04-22

3-Ethynylimidazo[1,2-b]pyridazine 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Palladium, bis(acetonitrile)dichloro- Solvents: Acetonitrile ;  overnight, rt → 80 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ;  1 h, 80 °C
참조
Abelson non-tyrosine kinase compounds for the treatment of neurodegenerative diseases
, World Intellectual Property Organization, , ,

합성 방법 2

반응 조건
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ;  rt; 20 h, 100 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ;  0.5 h, rt
참조
Design, Synthesis, and Biological Evaluation of 3-(1H-1,2,3-Triazol-1-yl)benzamide Derivatives as Potent Pan Bcr-Abl Inhibitors Including the Threonine315→Isoleucine315 Mutant
Li, Yupeng; Shen, Mengjie; Zhang, Zhang; Luo, Jinfeng; Pan, Xiaofen; et al, Journal of Medicinal Chemistry, 2012, 55(22), 10033-10046

합성 방법 3

반응 조건
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, rt
참조
Aromatic acetylenyl benzamide compounds as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
, China, , ,

합성 방법 4

반응 조건
1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  1 h, rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  15 min, rt
참조
Structure Guided Design of Potent and Selective Ponatinib-Based Hybrid Inhibitors for RIPK1
Najjar, Malek; Suebsuwong, Chalada; Ray, Soumya S.; Thapa, Roshan J.; Maki, Jenny L.; et al, Cell Reports, 2015, 10(11), 1850-1860

합성 방법 5

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  0.5 h, rt
참조
Preparation of substituted benzamide compounds for treatment of tumor
, China, , ,

합성 방법 6

반응 조건
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
참조
Preparation of bicyclic alkyne derivatives as inhibitors of MAP kinase interacting kinases for therapy
, United Kingdom, , ,

합성 방법 7

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  1 h, rt
참조
Preparation of benzo[b][1,4]oxazepine derivative for the treatment of kinase-related disease
, Korea, , ,

합성 방법 8

반응 조건
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  15 min, rt
참조
S-type or R-type tetrahydronaphthalene amide compounds, pharmaceutically acceptable salts thereof, preparation method and application thereof in preparation of antitumor drugs
, China, , ,

합성 방법 9

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  1 h, rt
참조
Preparation of N-(3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide and related compound as kinase inhibitor
, World Intellectual Property Organization, , ,

합성 방법 10

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  2 h, rt
참조
Piperzine analogs useful for inhibiting RAF dimers and their preparation
, World Intellectual Property Organization, , ,

합성 방법 11

반응 조건
1.1 Reagents: Dicyclohexylamine ,  Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  14 h, 80 °C
1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  3 h, rt
참조
Preparation of indan derivatives as protein kinase inhibitors
, China, , ,

합성 방법 12

반응 조건
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  15 min, rt
참조
Preparation of substituted tetrahydronaphthalene amide compound and its pharmaceutically acceptable salt useful in the treatment of cancer
, China, , ,

합성 방법 13

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  6 h, rt
참조
Quinazoline compound and its application in preparation of antitumor drug
, China, , ,

합성 방법 14

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  1 h, rt
참조
Aryl or heteroaryl derivative, and pharmaceutical composition comprising same as active ingredient for treatment of kinase-related disease
, World Intellectual Property Organization, , ,

합성 방법 15

반응 조건
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Palladium, bis(acetonitrile)dichloro- Solvents: Acetonitrile ;  overnight, 80 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ;  1 h, rt
참조
Accelerated Discovery of Novel Ponatinib Analogs with Improved Properties for the Treatment of Parkinson's Disease
Kaiser, Thomas M. ; Dentmon, Zackery W. ; Dalloul, Christopher E.; Sharma, Savita K.; Liotta, Dennis C., ACS Medicinal Chemistry Letters, 2020, 11(4), 491-496

합성 방법 16

반응 조건
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, rt
참조
Synthesis of antineoplastic agent Ponatinib
Xie, Ning; Li, Yan-yang; Zhao, Yan-jin; Li, Shu-xin, Zhongguo Xinyao Zazhi, 2013, 22(22), 2688-2691

합성 방법 17

반응 조건
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ;  24 h, rt → 100 °C; 100 °C → rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ;  4 h, rt
참조
Design and synthesis of BCR-ABL inhibitors with improved cardiac safety for the treatment of cancer, particularly chronic myeloid leukemias, and neurodegenerative disorders
, World Intellectual Property Organization, , ,

합성 방법 18

반응 조건
1.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  20 min, rt
참조
Preparation of piperazine derivative as Bcr-Abl inhibitor for treatment of cancer
, China, , ,

합성 방법 19

반응 조건
1.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  20 min, rt
참조
Bcr-abl diploid inhibitor, preparation method therefor, and uses thereof
, World Intellectual Property Organization, , ,

합성 방법 20

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  3 h, 0.4 MPa, 20 - 25 °C
참조
Preparation of Ponatinib intermediate 3-ethynylimidazo[1,2-b]pyridazine
, China, , ,

3-Ethynylimidazo[1,2-b]pyridazine Raw materials

3-Ethynylimidazo[1,2-b]pyridazine Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:943320-61-4)3-Ethynylimidazo[1,2-b]pyridazine
A851926
순결:99%/99%
재다:25g/100g
가격 ($):382.0/1263.0
atkchemica
(CAS:943320-61-4)3-Ethynylimidazo[1,2-b]pyridazine
CL3661
순결:95%+
재다:1g/5g/10g/100g
가격 ($):문의